molecular formula C14H12Cl3NO3 B13678286 (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol

(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol

Cat. No.: B13678286
M. Wt: 348.6 g/mol
InChI Key: OVPKOJOIZMALCU-UHFFFAOYSA-N
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Description

(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-yl)methanol ( 1355026-55-9) is a high-purity chemical building block with the molecular formula C14H12Cl3NO3 and a molecular weight of 348.61 . This compound is a pyridine-based advanced intermediate of significant interest in agricultural chemistry research. It is structurally related to a class of compounds described in patent literature for their application as pest-control agents , specifically for the protection of plants from arthropods, including insects and acarids (mites/ticks), as well as nematodes . Researchers value this compound for developing novel synthetic derivatives that act on these agricultural pests. The structure combines a chlorinated pyridinemethanol core with a 2,4-dichlorophenoxyethoxy side chain, a motif associated with biocidal activity. As a specialized building block, it is intended for use in discovery chemistry, method development, and scale-up projects. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the material should be stored as recommended by the supplier .

Properties

Molecular Formula

C14H12Cl3NO3

Molecular Weight

348.6 g/mol

IUPAC Name

[6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]pyridin-2-yl]methanol

InChI

InChI=1S/C14H12Cl3NO3/c15-9-1-3-12(11(16)7-9)20-5-6-21-13-4-2-10(8-19)18-14(13)17/h1-4,7,19H,5-6,8H2

InChI Key

OVPKOJOIZMALCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)CO)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Ether Formation via Nucleophilic Substitution

A common approach to install the 2-(2,4-dichlorophenoxy)ethoxy group on the pyridine ring involves nucleophilic substitution reactions:

  • The hydroxyl group of 6-chloropyridin-2-ylmethanol is converted into a good leaving group (e.g., tosylate or mesylate).
  • The nucleophile, 2-(2,4-dichlorophenoxy)ethoxide ion, generated by deprotonation of 2-(2,4-dichlorophenoxy)ethanol with a base such as sodium hydride or potassium carbonate, attacks the electrophilic carbon bearing the leaving group.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from room temperature to reflux conditions.

Alternative Stepwise Synthesis via Halogenated Intermediates

An alternative synthetic route involves:

Reaction Conditions and Solvents

  • The reactions are typically performed in inert organic solvents such as toluene, dichloromethane, or acetonitrile.
  • Bases like potassium carbonate, sodium hydride, or triethylamine are used to generate alkoxide nucleophiles.
  • Reaction temperatures range from ambient to reflux (50–120 °C), depending on the reactivity of the substrates and leaving groups.
  • Purification is achieved by column chromatography or recrystallization.

Representative Preparation Example from Patent Literature

While no direct patent describing the exact synthesis of (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-yl)methanol was found, related compounds with similar substitution patterns provide insight.

Table 1: Representative Reaction Conditions for Ether Formation on Pyridine Derivatives

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1 6-Chloropyridin-2-ylmethanol + tosyl chloride + pyridine Dichloromethane 0–25 °C 85 Formation of tosylate intermediate
2 Tosylate intermediate + 2-(2,4-dichlorophenoxy)ethanol + K2CO3 DMF 80 °C, 12 h 70–75 Nucleophilic substitution to form ether
3 Purification by silica gel chromatography Product isolation

This approach is consistent with the general synthetic methods for aryl ethers and chlorinated pyridine derivatives as described in related patent documents.

Analytical and Purification Techniques

  • Purity assessment is performed by proton nuclear magnetic resonance spectroscopy (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).
  • Melting point determination is used for solid intermediates.
  • Chromatographic purification includes flash column chromatography on silica gel using mixtures of cyclohexane and ethyl acetate.
  • Recrystallization from suitable solvents such as ethanol or ethyl acetate is employed for final product purification.

Summary of Key Findings

  • The preparation of (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-yl)methanol is best approached via nucleophilic substitution reactions involving halogenated pyridine intermediates and 2-(2,4-dichlorophenoxy)ethanol derivatives.
  • Reaction conditions favor polar aprotic solvents and mild to moderate heating.
  • Bases such as potassium carbonate or sodium hydride facilitate alkoxide formation for efficient ether bond formation.
  • Purification by chromatography and recrystallization ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridinecarboxaldehyde.

    Reduction: Formation of 6-chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethane.

    Substitution: Formation of 6-amino-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridylmethanol.

Scientific Research Applications

Chemistry

In chemistry, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of [6-Chloro-5-[2-(2,4-dichlorophenoxy)ethoxy]-2-pyridyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chloro and dichlorophenoxy groups can enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

Substituent Position and Electronic Effects
  • Target Compound: Chloro (position 6), dichlorophenoxyethoxy (position 5), hydroxymethyl (position 2).
  • Analog 1: (6-Chloro-5-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol Replaces dichlorophenoxyethoxy with trifluoroethoxy. The trifluoroethyl group is smaller but highly electronegative, increasing metabolic stability compared to the bulkier dichlorophenoxyethoxy chain.
  • Analog 2: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol Chloro (position 2), dimethoxymethyl (position 3), hydroxymethyl (position 4). The dimethoxymethyl group is electron-donating, altering the ring’s electronic profile and reducing lipophilicity compared to dichlorophenoxyethoxy.
Functional Group Comparison
  • Hydroxymethyl (-CH2OH) : Present in all three compounds, enabling hydrogen bonding and derivatization (e.g., esterification).
  • Dichlorophenoxyethoxy vs. Trifluoroethoxy vs. Dimethoxymethyl: Dichlorophenoxyethoxy: High lipophilicity (logP ~4.5 estimated) and steric bulk, likely enhancing membrane permeability but reducing aqueous solubility. Trifluoroethoxy: Lower steric hindrance, higher electronegativity, and improved metabolic resistance due to C-F bonds . Dimethoxymethyl: Moderate lipophilicity (logP ~1.8 estimated) and increased solubility in polar solvents .

Physicochemical Properties

Property Target Compound Analog 1 (Trifluoroethoxy) Analog 2 (Dimethoxymethyl)
Molecular Weight (g/mol) ~397.6 ~311.5 ~247.7
Estimated logP ~4.5 ~3.2 ~1.8
Solubility Low (non-polar solvents) Moderate (DMSO/EtOH) High (polar solvents)
Stability Hydrolytically stable Oxidatively resistant Sensitive to acid/base

Biological Activity

(6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol is a complex organic compound with potential biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a 5-(2-(2,4-dichlorophenoxy)ethoxy) group. Its molecular formula is C14H12Cl3NO3C_{14}H_{12}Cl_3NO_3, and it has a molar mass of 348.6 g/mol . This structural complexity may contribute to its diverse biological activities.

The biological activity of (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol can be attributed to several mechanisms:

  • Herbicidal Activity : The dichlorophenoxy group suggests potential herbicidal properties. Compounds with similar structures have been shown to inhibit plant growth by interfering with hormone regulation .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines. In vitro assays are essential for evaluating its impact on cell proliferation and apoptosis .
  • Protein Interaction : Molecular docking studies can predict how this compound interacts with specific proteins or enzymes, which is crucial for understanding its therapeutic potential .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds, providing context for the potential effects of (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol.

Compound NameActivity TypeNotable Findings
2,4-DichlorophenolHerbicidalKnown herbicide; inhibits plant growth through hormonal disruption.
5-Fluoro-2-pyridylmethanolAntiproliferativeExhibited significant activity against breast cancer cell lines.
6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamideSerotonin antagonistPotent effects on dopaminergic pathways in animal studies .

Case Studies

  • Herbicidal Efficacy : A study investigated the herbicidal efficacy of compounds with similar structures to (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol. The results indicated that these compounds effectively inhibited the growth of common weeds, suggesting that this compound may possess similar herbicidal properties .
  • Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of related pyridine derivatives. The findings revealed that certain derivatives exhibited significant cytotoxicity, leading to cell death at micromolar concentrations . This suggests that (6-Chloro-5-(2-(2,4-dichlorophenoxy)ethoxy)pyridin-2-YL)methanol may also have therapeutic potential in oncology.
  • Molecular Docking Studies : Computational studies have been employed to model the interaction of this compound with target proteins involved in cancer progression and plant growth regulation. These studies provide insights into how structural modifications may enhance or diminish biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the ether linkage (2-(2,4-dichlorophenoxy)ethoxy) at position 5 can be introduced via Williamson ether synthesis using 2,4-dichlorophenol and a dihaloethane intermediate. Protecting groups (e.g., silyl ethers) may stabilize the hydroxymethyl group during synthesis . Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical; polar aprotic solvents like DMF and catalysts such as K₂CO₃ improve yields .
  • Data :

Reaction StepYield (%)Conditions
Ether Formation65–75DMF, K₂CO₃, 80°C, 12h
Deprotection>90TBAF, THF, RT, 2h

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodology : Use a combination of ¹H/¹³C NMR to verify substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, dichlorophenoxy aromatic signals). High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₄H₁₁Cl₃NO₃: 354.97 g/mol). FT-IR identifies functional groups (O-H stretch at ~3200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

Q. What are the key physicochemical properties affecting solubility and stability?

  • Methodology : LogP values (calculated via software like MarvinSketch) predict lipophilicity (~3.2), suggesting moderate solubility in DMSO or ethanol. Stability studies under varying pH (e.g., 4–10) and temperatures (25–40°C) using HPLC monitoring reveal degradation pathways (e.g., hydrolysis of the ether bond under acidic conditions) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodology : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, enzyme isoforms). Validate results using orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values across recombinant vs. native enzymes.
  • Cell-based assays : Use isogenic cell lines to isolate target effects.
    Cross-reference with structural analogs (e.g., pyridine derivatives with similar substituents) to identify assay artifacts .

Q. What strategies optimize bioactivity via structure-activity relationship (SAR) studies?

  • Methodology : Systematically modify substituents:

  • Phenoxy group : Replace 2,4-dichloro with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to alter binding affinity.
  • Ethoxy linker : Vary chain length (e.g., propoxy vs. ethoxy) to adjust conformational flexibility.
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cytochrome P450 enzymes .
    • Data :
AnalogSubstituentIC₅₀ (µM)Target
Parent2,4-Cl₂0.8CYP3A4
Analog 12-CF₃,4-Cl0.3CYP3A4
Analog 2Ethoxy→Propoxy1.2CYP3A4

Q. How can experimental design address limitations in bioactivity screening?

  • Methodology : To mitigate false positives/negatives:

  • High-throughput screening (HTS) : Include counterscreens (e.g., fluorescence quenching assays) to exclude nonspecific inhibitors .
  • Sample stability : Use continuous cooling (4°C) during prolonged assays to prevent compound degradation .
  • Dose-response curves : Test ≥10 concentrations with replicates (n=3) to improve statistical power .

Comparative Analysis of Structural Analogs

CompoundSubstituentsKey DifferencesBioactivity
[6-Chloro-5-(2-methylpropoxy)pyridin-2-yl]methanol 2-methylpropoxyLess electronegativeAntimicrobial (MIC: 8 µg/mL)
(4-Chloro-5-fluoropyridin-2-yl)methanol 4-Cl, 5-FAltered halogen positionsAnticancer (IC₅₀: 12 µM)
Target Compound2-(2,4-Cl₂-phenoxy)ethoxyEnhanced π-π stackingCYP3A4 inhibition (IC₅₀: 0.8 µM)

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